Ibuzatrelvir
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Overview
Description
Ibuzatrelvir, also known by its development code PF-07817883, is an experimental antiviral drug developed by Pfizer for the treatment of COVID-19. It is a second-generation improvement over nirmatrelvir, which has a similar chemical structure. One of the key advantages of this compound is its enhanced oral bioavailability, which eliminates the need for coadministration with ritonavir .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibuzatrelvir involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Ibuzatrelvir undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final compound .
Scientific Research Applications
Ibuzatrelvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral drug design and synthesis.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Explored as a potential treatment for COVID-19 and other viral infections.
Industry: Utilized in the development of antiviral therapies and pharmaceutical formulations.
Mechanism of Action
Ibuzatrelvir exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. This inhibition prevents the virus from replicating within host cells. The molecular targets include the active site of the protease, where this compound forms a reversible covalent bond, thereby blocking the protease’s activity .
Comparison with Similar Compounds
Ibuzatrelvir is compared with other similar compounds such as nirmatrelvir and other SARS-CoV-2 main protease inhibitors. The key differences include:
Enhanced Oral Bioavailability: Unlike nirmatrelvir, this compound does not require coadministration with ritonavir.
Improved Metabolic Stability: This compound has modifications that enhance its stability and efficacy.
List of Similar Compounds
- Nirmatrelvir
- Remdesivir
- Molnupiravir
These compounds share similar antiviral properties but differ in their chemical structures, mechanisms of action, and pharmacokinetic profiles .
Properties
CAS No. |
2755812-39-4 |
---|---|
Molecular Formula |
C21H30F3N5O5 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S,4R)-2-[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl]-4-(trifluoromethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C21H30F3N5O5/c1-20(2,3)15(28-19(33)34-4)18(32)29-10-12(21(22,23)24)8-14(29)17(31)27-13(9-25)7-11-5-6-26-16(11)30/h11-15H,5-8,10H2,1-4H3,(H,26,30)(H,27,31)(H,28,33)/t11-,12+,13-,14-,15+/m0/s1 |
InChI Key |
WGNWEPPRWQKSKI-AIEDFZFUSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C[C@@H]2CCNC2=O)C#N)C(F)(F)F)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC(CC2CCNC2=O)C#N)C(F)(F)F)NC(=O)OC |
Origin of Product |
United States |
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